molecular formula C19H21NO3 B2877341 [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate CAS No. 876534-75-7

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate

Cat. No.: B2877341
CAS No.: 876534-75-7
M. Wt: 311.381
InChI Key: BZHFMBJMUITHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is an organic compound with a complex structure that includes a phenylethyl group, a carbamoyl group, and a dimethylbenzoate moiety

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-8-9-17(12-15(14)2)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFMBJMUITHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322431
Record name [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876534-75-7
Record name [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with (2-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid catalysts can also enhance the efficiency of the reaction, reducing the need for excess reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenylacetic acid or acetophenone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Phenylethyl)carbamoyl]methyl benzoate
  • [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate
  • [(2-Phenylethyl)carbamoyl]methyl 2,3-dimethylbenzoate

Uniqueness

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is unique due to the presence of both the phenylethyl and dimethylbenzoate groups, which confer distinct chemical and physical properties

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a phenylethyl group, a carbamoyl group, and a dimethylbenzoate moiety. The synthesis typically involves the reaction of 3,4-dimethylbenzoic acid with (2-phenylethyl)carbamoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. Purification methods may include recrystallization or chromatography.

Antimicrobial Properties

Research indicates that [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. The proposed mechanism includes modulation of signaling pathways involved in cell growth and apoptosis. Specifically, it may interact with enzymes or receptors that regulate these processes .

The biological effects of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate depend on its interaction with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activity or receptor function, resulting in various physiological effects. For instance, it may inhibit Rho kinase activity, which is linked to several diseases including hypertension and cancer .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal reported that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. This suggests potential applications in treating infections caused by resistant strains.
  • Cancer Cell Proliferation Inhibition : Another study focused on the compound's effects on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability after treatment with [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

The biological activity of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate can be contrasted with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
[(2-Phenylethyl)carbamoyl]methyl benzoateModerateLow
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoateHighModerate
[(2-Phenylethyl)carbamoyl]methyl 2,3-dimethylbenzoateLowHigh

This table illustrates that while some derivatives exhibit strong antimicrobial properties, others may be more effective against cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.